Ondansetron hydrochloride dihydrate is a pharmaceutical compound primarily used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, or surgery. Its chemical structure is characterized by the formula , indicating the presence of two water molecules in its crystalline form. This compound is classified as a selective serotonin 5-HT3 receptor antagonist, which plays a significant role in its mechanism of action against nausea and vomiting.
Ondansetron hydrochloride dihydrate is derived from ondansetron base, which is synthesized through various chemical processes involving the reaction of specific precursors. The compound falls under the category of antiemetics and is utilized in clinical settings for its effectiveness in managing chemotherapy-induced nausea and vomiting. It has been approved by regulatory bodies such as the U.S. Food and Drug Administration for medical use.
The synthesis of ondansetron hydrochloride dihydrate involves several key steps:
The synthesis can achieve high purity levels, often exceeding 99%, through careful control of reaction conditions and purification steps.
The molecular structure of ondansetron hydrochloride dihydrate features a complex arrangement that includes:
The compound exhibits polymorphism, meaning it can exist in multiple crystalline forms, each with distinct physical properties .
Ondansetron hydrochloride dihydrate participates in various chemical reactions, primarily involving:
These reactions are crucial for understanding the stability and handling of the compound in pharmaceutical formulations.
The mechanism by which ondansetron hydrochloride dihydrate exerts its antiemetic effects involves:
This mechanism is particularly effective during chemotherapy, where serotonin release from enterochromaffin cells can trigger vomiting reflexes .
Ondansetron hydrochloride dihydrate possesses several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
Ondansetron hydrochloride dihydrate is widely used in clinical settings for:
Research continues into novel delivery methods, such as nanostructured lipid carriers, to enhance its pharmacokinetic profile and therapeutic efficacy .
Ondansetron hydrochloride dihydrate is scientifically designated as 9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one hydrochloride dihydrate [3] [9]. This nomenclature follows IUPAC conventions by:
The compound carries multiple synonyms across pharmaceutical and chemical literature, including the proprietary name Zofran® (GlaxoWellcome) and research codes GR 38032F or SN-307 [3] [5]. Its CAS Registry Number (103639-04-9) and UNII identifier (NMH84OZK2B) are essential for regulatory and database tracking [3] [9]. Key synonyms and identifiers are consolidated in Table 1.
Table 1: Nomenclature and Identifiers
Designation Type | Value |
---|---|
IUPAC Name | 9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one hydrochloride dihydrate |
Empirical Formula | C₁₈H₁₉N₃O·HCl·2H₂O |
CAS Registry No. | 103639-04-9 |
UNII | NMH84OZK2B |
Proprietary Name | Zofran® |
Research Codes | GR 38032F, SN-307 |
Ondansetron’s molecular scaffold derives from the carbazole heterocycle, a tricyclic system consisting of two benzene rings fused to a pyrrole ring. Structural modifications define its pharmacological specificity:
Table 2: Key Structural Features vs. Parent Carbazole
Structural Element | Parent Carbazole | Ondansetron Modification | Functional Impact |
---|---|---|---|
Ring Baturation | Fully aromatic | 1,2,3,9-Tetrahydro | Introduces ketone at C4; enhances molecular flexibility |
N9 Substituent | Hydrogen | Methyl group | Increases lipophilicity and membrane permeability |
C3 Substituent | Hydrogen | (2-Methylimidazol-1-yl)methyl | Serves as hydrogen bond acceptor; essential for 5-HT₃ affinity |
C4 Group | Carbon | Ketone | Forms hydrogen bonds with receptor residues |
The hydrochloride salt forms via protonation of the imidazole nitrogen, improving water solubility critical for formulation [4] [8].
Ondansetron hydrochloride crystallizes as a stable dihydrate (C₁₈H₁₉N₃O·HCl·2H₂O), with water molecules integrated stoichiometrically within the crystal lattice. X-ray diffraction studies reveal:
Dehydration occurs in distinct pathways depending on the counterion:
Table 3: Hydrate Classification and Properties
Property | Ondansetron HCl Dihydrate | General Hydrate Category |
---|---|---|
Water Content | Fixed stoichiometry (2 H₂O/molecule) | Stoichiometric hydrate |
Lattice Position | Defined channels | Channel hydrate |
Dehydration Pathway | Via hemihydrate intermediate | Two-step desolvation |
Hygroscopicity | Low (non-hygroscopic below 80% RH) | Typical for stoichiometric hydrates |
Void Volume | ~15% (calculated via Mercury 3.10) | Medium channel capacity |
Hydrate stability is temperature- and humidity-dependent. At 25°C/60% RH, the dihydrate remains intact, while heating above 50°C at low humidity initiates dehydration. The crystalline dihydrate’s melting point is 178.5–179.5°C, corroborated by DSC endotherms at 100°C (dehydration) and 180°C (melting) [2] [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1